molecular formula C18H16ClN3OS B2986586 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034300-72-4

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No. B2986586
CAS RN: 2034300-72-4
M. Wt: 357.86
InChI Key: XZRMCYLWHISMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has been extensively studied for its potential use in the treatment of various B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Urea Derivatives in Plant Biology

Urea derivatives, including those similar to the compound , have shown significant roles in plant biology. Ricci and Bertoletti (2009) discussed how some urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity, which is essential for cell division and differentiation in plants. These compounds are extensively used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Urea Derivatives in Medicinal Chemistry

In the field of medicinal chemistry, urea derivatives have been explored for their potential as antiacetylcholinesterase agents. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their biochemical activities, showing that these compounds could interact with enzyme hydrophobic binding sites (Vidaluc et al., 1995).

Antiproliferative Activity in Cancer Research

Zhang et al. (2019) designed and synthesized a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. They discovered that these compounds, especially 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea, exhibited significant antiproliferative effects (Zhang et al., 2019).

Metal-Ion Binding in Chemistry

Qureshi et al. (2009) reported on a ligand capable of binding metal ions via different donor atoms, including a urea group. This ligand demonstrated the ability to bind ion pairs through coordination and hydrogen bonding interactions, highlighting the potential of urea derivatives in metal-ion binding studies (Qureshi et al., 2009).

Corrosion Inhibition

Jeeva et al. (2015) explored the use of urea-derived Mannich bases as corrosion inhibitors for mild steel in hydrochloric acid. Their study underscores the significance of urea derivatives in industrial applications, particularly in protecting metals from corrosion (Jeeva et al., 2015).

Potential in Antibacterial Applications

R. El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives, which include urea components, for their antibacterial activity and surface activity. This highlights another avenue of research where urea derivatives are considered for their potential in combating bacterial infections (El-Sayed, 2006).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-16-3-1-13(2-4-16)10-21-18(23)22-11-14-5-7-20-17(9-14)15-6-8-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRMCYLWHISMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

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